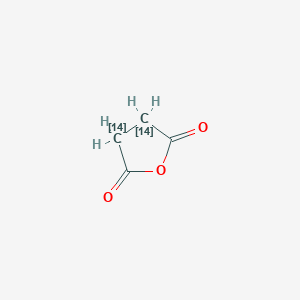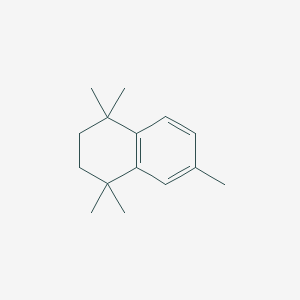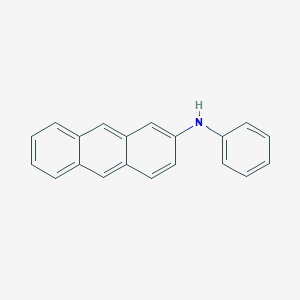
N-Phenyl-2-anthramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Phenyl-2-anthramine is a small molecule semiconductor building block and electroluminescence material . It has a molecular weight of 269.3g/mol and a molecular formula of C20H15N .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to the 2-position of an anthracene ring via an amine linkage . The InChI string representation of its structure isInChI=1S/C20H15N/c1-2-8-19 (9-3-1)21-20-11-10-17-12-15-6-4-5-7-16 (15)13-18 (17)14-20/h1-14,21H . Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.3 g/mol . It has a computed XLogP3-AA value of 6, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . Its topological polar surface area is 12 Ų . The exact mass and monoisotopic mass are 269.120449483 g/mol . The compound is solid at 20°C .Scientific Research Applications
Semiconductor Material Development
The design and synthesis of anthracene derivatives, including 2-phenyl anthracene, have been studied to understand the impact of electron-withdrawing substituents on molecular packing and photoelectric properties. This research offers insights into fabricating n-type anthracene derivative semiconductor materials, highlighting a strategy to adjust energy levels and improve semiconductor performance (Si Liu et al., 2021).
Bioimaging Applications
Anthracene-based dipolar dyes have been synthesized for their use in two-photon microscopy, a critical tool for biological studies. The new anthradan dye exhibits strong two-photon absorbing properties and has been successfully applied in two-photon imaging of mouse organ tissues, showcasing its potential as a fluorescent probe or tag for biological systems (Hyunsoo Moon et al., 2016).
Electroluminescent Devices
Research on phenanthroimidazole derivatives containing anthracene or pyrene units has led to the development of blue-emissive materials for use in electroluminescent devices. These materials demonstrate high luminescence efficiency and stability, making them promising candidates for application in blue OLEDs and potentially improving device performance (Shaoqing Zhuang et al., 2014).
Fluorescent Copper(II) Complexes
A study on mixed ligand copper(ii) complexes of anthracene-appended Schiff bases has explored their DNA binding, nuclease activity, and cytotoxicity. These complexes offer potential applications in the development of new chemotherapeutic agents and tools for genetic research, demonstrating significant activity against human cancer cell lines (Paramasivam Jaividhya et al., 2015).
Luminescent Polymeric Nanoparticles
The creation of AIE-active dextran nanoparticles through the formation of phenyl borate demonstrates an innovative approach to designing luminescent polymeric nanoparticles for biomedical applications. These nanoparticles have shown great promise for biological imaging and controlled drug delivery due to their strong fluorescent intensity, water dispersibility, and biocompatibility (Hongye Huang et al., 2016).
Insecticidal Activity
Anthranilic diamide analogues containing 1,2,4-oxadiazole rings have been designed and synthesized, exhibiting high insecticidal activities. This research suggests potential applications in agricultural pest management, providing a foundation for developing novel pesticides with enhanced efficacy (Qi Liu et al., 2017).
properties
IUPAC Name |
N-phenylanthracen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-8-19(9-3-1)21-20-11-10-17-12-15-6-4-5-7-16(15)13-18(17)14-20/h1-14,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWQNAUHSWTLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627041 |
Source


|
| Record name | N-Phenylanthracen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109871-20-7 |
Source


|
| Record name | N-Phenylanthracen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)



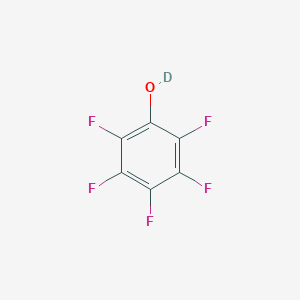
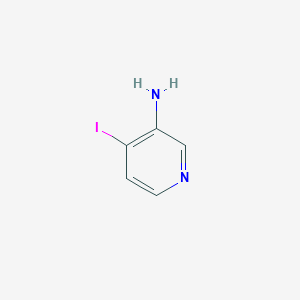
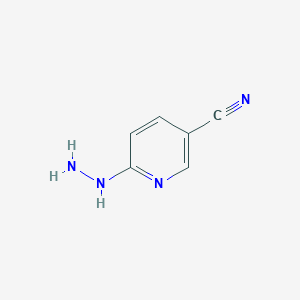
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
